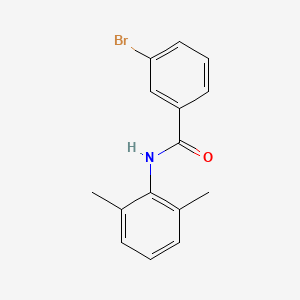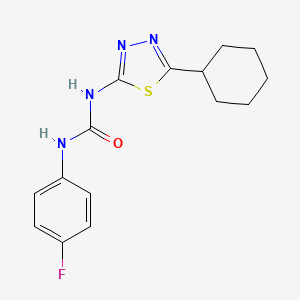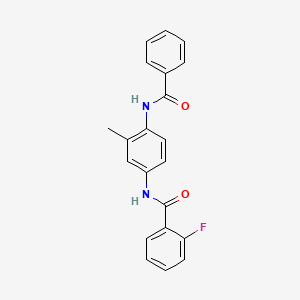
3-bromo-N-(2,6-dimethylphenyl)benzamide
Vue d'ensemble
Description
3-bromo-N-(2,6-dimethylphenyl)benzamide: is an organic compound with the molecular formula C15H14BrNO. It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the third position of the benzamide ring and a 2,6-dimethylphenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2,6-dimethylphenyl)benzamide typically involves the bromination of N-(2,6-dimethylphenyl)benzamide. One common method includes the following steps:
Starting Material: N-(2,6-dimethylphenyl)benzamide.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(2,6-dimethylphenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Applications De Recherche Scientifique
Chemistry: 3-bromo-N-(2,6-dimethylphenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the dimethylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure with bromine at the second position and a 3,4-dimethylphenyl group.
3-bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of the 2,6-dimethylphenyl group.
2-bromo-N-methylbenzamide: Features a bromine atom at the second position and a methyl group on the nitrogen
Uniqueness: 3-bromo-N-(2,6-dimethylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2,6-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
3-bromo-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZIQBDCLWTBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5757455.png)

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)



![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B5757503.png)


![1-N',2-N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide](/img/structure/B5757510.png)
![4-CHLORO-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B5757515.png)
